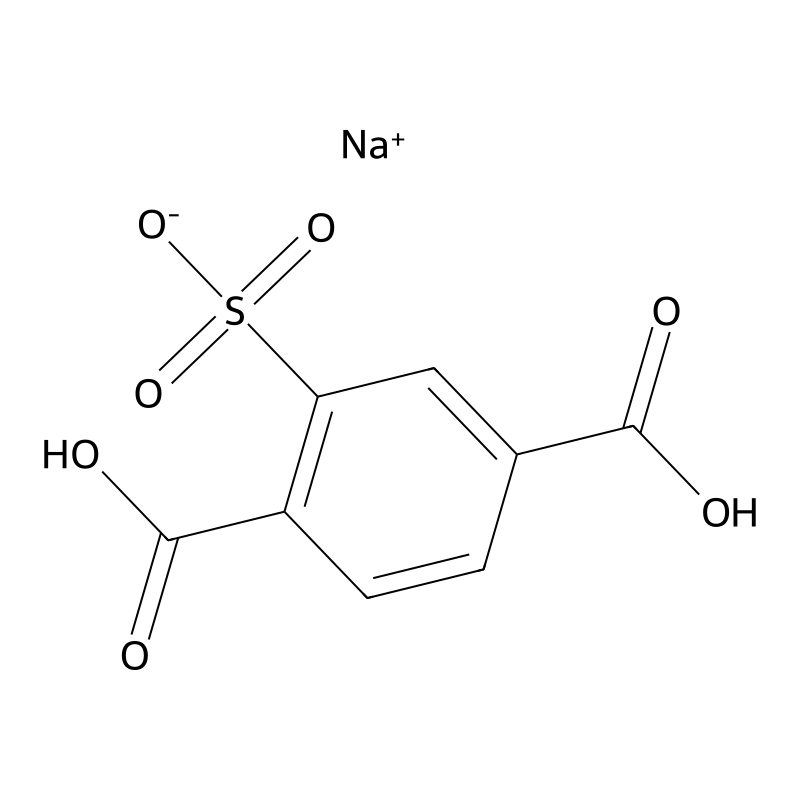Monosodium 2-Sulfoterephthalate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Application in Catalysis
Specific Scientific Field: Catalysis
Results or Outcomes: The catalytic activity test in the EDC cracking showed that the reaction temperature can be lowered to 255 °C from 550 °C, while the percentage conversion (~75%) and the selectivity (99.8%) remain unchanged or even better than those in current industrial processes.
Application in Dye and Pigment Synthesis
Specific Scientific Field: Dye and Pigment Synthesis
Summary of the Application: Monosodium 2-Sulfoterephthalate is often used as a raw material in the synthesis of dyes or pigments.
Application in the Preparation of Antimicrobial, Antistatic, and Flame Retardant Additives
Specific Scientific Field: Material Science
Summary of the Application: Monosodium 2-Sulfoterephthalate can also be used as an additive in the preparation of antimicrobial, antistatic, and flame retardant materials.
Application in the Preparation of Coordination Polymers
Specific Scientific Field: Coordination Chemistry
Summary of the Application: Monosodium 2-Sulfoterephthalate is used in the preparation of coordination polymers.
Methods of Application or Experimental Procedures: The preparation of these coordination polymers involves hydro- and solvo-thermal reactions of d-block metal ions (Mn 2+, Co 2+, Zn 2+ and Cd 2+) with Monosodium 2-Sulfoterephthalate.
Monosodium 2-Sulfoterephthalate is an organic compound with the molecular formula and a molecular weight of 268.17 g/mol. It is classified as a sodium salt of 2-sulfoterephthalic acid, which features a sulfonic acid group attached to the terephthalate structure. This compound is typically encountered as a solid at room temperature and is soluble in water, making it useful in various chemical applications. Its structural characteristics include a benzene ring with two carboxylic acid groups and one sulfonic acid group, contributing to its unique chemical properties and reactivity .
- Transesterification: This reaction occurs when monosodium 2-sulfoterephthalate reacts with alcohols to form esters, which can be utilized in polymer synthesis.
- Metal Coordination: The carboxylate and sulfonate groups can coordinate with metal ions, leading to the formation of metal-organic frameworks. These frameworks exhibit unique luminescent and catalytic properties .
- Polymerization: It can act as a monomer in the synthesis of polyesters, particularly in combination with other diols or dicarboxylic acids.
Monosodium 2-Sulfoterephthalate can be synthesized through various methods:
- Sulfonation of Terephthalic Acid: This method involves treating terephthalic acid with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield monosodium 2-sulfoterephthalate.
- Transesterification: A reaction between terephthalic acid and trimethyl sulfite can produce 2-sulfoterephthalate, which is then converted to its monosodium salt through neutralization .
- Direct Synthesis from Precursors: Recent studies have explored the direct synthesis of monosodium 2-sulfoterephthalate from simpler precursors under controlled conditions, optimizing yields and purity .
Monosodium 2-Sulfoterephthalate finds applications across various fields:
- Catalysis: It serves as a precursor for catalysts used in organic reactions due to its ability to form stable metal complexes.
- Polymer Industry: The compound is utilized in the synthesis of specialty polymers and coatings.
- Environmental Remediation: Its chelating properties make it suitable for applications in removing heavy metals from wastewater .
- Pharmaceuticals: Potential use in drug formulation and as an imaging agent due to its solubility and biological compatibility.
Studies on the interactions of monosodium 2-sulfoterephthalate with other compounds have highlighted its role as a ligand in coordination chemistry. It has been shown to form stable complexes with various transition metals, enhancing their catalytic properties. Research indicates that these interactions can significantly affect the reactivity and stability of the resulting metal-organic frameworks, making them suitable for applications in catalysis and material science .
Monosodium 2-Sulfoterephthalate shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Disodium 2-Sulfoterephthalate | Contains two sodium ions; higher solubility | |
| Terephthalic Acid | Lacks sulfonic acid; used primarily in polyesters | |
| Sodium Sulfite | Simple sulfite salt; used as a preservative | |
| Sodium Benzenesulfonate | Aromatic sulfonic acid; used in detergents |
Uniqueness
Monosodium 2-Sulfoterephthalate is unique due to its combination of sulfonic and carboxylic acid functionalities, which enhances its solubility and reactivity compared to other similar compounds. Its ability to form complexes with metals further distinguishes it from simpler sulfonates or carboxylates, making it valuable in advanced material synthesis and catalysis.
Monosodium 2-sulfoterephthalate (C₈H₅NaO₇S) contains a terephthalate backbone modified with a sulfonate (-SO₃⁻) group at the 2-position and a carboxylate (-COO⁻) at the 4-position, leaving the 5-position carboxyl group protonated under standard conditions. This arrangement creates three potential coordination sites:
The sodium counterion stabilizes the anionic ligand, with purity typically exceeding 98% in commercial samples. Crystallographic studies reveal a planar aromatic core with bond lengths of 1.48 Å for C-S in the sulfonate group and 1.24 Å for C=O in carboxylates.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 268.17 g/mol | |
| Melting Point | Decomposes >250°C | |
| Solubility | Moderate in polar solvents | |
| pKa (COOH) | 2.8 ± 0.3 | |
| pKa (SO₃H) | <1 |








